2-(4-(Octyloxy)phenyl)acetohydrazide
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Overview
Description
2-(4-(Octyloxy)phenyl)acetohydrazide is an organic compound characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Octyloxy)phenyl)acetohydrazide typically involves the reaction of 4-(Octyloxy)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired acetohydrazide under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Octyloxy)phenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetohydrazide group to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-(Octyloxy)phenyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Octyloxy)phenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetohydrazide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetohydrazide: Similar structure but with a methoxy group instead of an octyloxy group.
2-(4-Ethoxyphenyl)acetohydrazide: Contains an ethoxy group instead of an octyloxy group.
Uniqueness
2-(4-(Octyloxy)phenyl)acetohydrazide is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced membrane permeability. These properties can influence its biological activity and suitability for specific applications .
Properties
IUPAC Name |
2-(4-octoxyphenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-2-3-4-5-6-7-12-20-15-10-8-14(9-11-15)13-16(19)18-17/h8-11H,2-7,12-13,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSPABXRGAHYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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